Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethoxymethyl group at the 6-position and an ethyl ester group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as ethyl cyanoacetate and formamide.
Formation of the Pyrimidine Ring: The reaction between ethyl cyanoacetate and formamide under basic conditions leads to the formation of the pyrimidine ring. This step usually requires heating and the presence of a base such as sodium ethoxide.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with ethyl chloroacetate in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxyl group at the 4-position of the pyrimidine ring. This is typically done using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antiviral, anticancer, or antimicrobial properties.
Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules.
Biological Studies: Researchers use it to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminopyrimidine-5-carboxylate: This compound has an amino group at the 4-position instead of an ethoxymethyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(ethoxymethyl)pyrimidine-4-carboxylate: The ethoxymethyl group is at the 2-position instead of the 6-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQCOYHGDISCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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